Tegafur

概述

准备方法

FT-207 是通过一系列涉及呋喃和氟尿嘧啶的化学反应合成的。 合成路线通常涉及在特定反应条件下呋喃与氟尿嘧啶的偶联 . 工业生产方法通常涉及使用肝微粒体细胞色素 P450 酶将 FT-207 生物活化成 5-氟尿嘧啶 . 该过程经过精心控制,以确保最终产品的高纯度和高产量。

化学反应分析

FT-207 经历了几种类型的化学反应,包括:

还原: 该化合物在特定条件下可以发生还原反应。

取代: FT-207 可以参与取代反应,尤其是在亲核试剂的存在下。

这些反应中常用的试剂包括肝微粒体酶、还原剂和亲核试剂。 这些反应生成的主要产物是 5-氟尿嘧啶及其活性代谢产物,如 5-氟脱氧尿嘧啶单磷酸和 5-氟尿嘧啶三磷酸 .

科学研究应用

FT-207 具有广泛的科学研究应用,包括:

化学: 用作研究前药活化和代谢途径的模型化合物。

生物学: 用于 DNA 合成抑制和癌细胞增殖的研究。

医学: 广泛用于临床试验和癌症治疗研究,以评估其疗效和安全性。

工业: 用于开发新的化疗药物和药物递送系统.

作用机制

FT-207 通过在肝脏中代谢成 5-氟尿嘧啶发挥作用。5-氟尿嘧啶的活性代谢产物抑制胸腺嘧啶合成酶,胸腺嘧啶合成酶对 DNA 合成至关重要。 这种抑制导致胸腺嘧啶合成减少、DNA 合成减少和 RNA 功能紊乱,最终导致肿瘤细胞的细胞毒性 . 所涉及的分子靶标包括胸腺嘧啶合成酶和 RNA。

相似化合物的比较

FT-207 与其他类似化合物相比具有独特性,这是由于其特定的前药性质和活化途径。类似的化合物包括:

5-氟尿嘧啶: FT-207 的活性代谢产物,直接用作化疗药物。

卡培他滨: 5-氟尿嘧啶的另一种前药,通过不同的代谢途径激活。

FT-207 因其独特的肝脏酶激活作用以及提供 5-氟尿嘧啶的受控释放而脱颖而出,从而可能减少副作用并改善治疗效果。

生物活性

Tegafur is an antineoplastic agent primarily used in cancer therapy, particularly for gastrointestinal and lung cancers. It acts as a prodrug, converting into the active metabolite 5-fluorouracil (5-FU) in the body, which is a potent inhibitor of DNA synthesis. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound functions as a pyrimidine analogue that interferes with nucleic acid synthesis. Upon administration, it is metabolized to 5-FU, which then exerts its effects through two primary mechanisms:

- Inhibition of Thymidylate Synthase : 5-FU binds to thymidylate synthase (TS) as 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forming a stable complex that inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a reduction in thymidine triphosphate (TTP), essential for DNA synthesis .

- Incorporation into RNA : Another metabolite, 5-fluorouridine triphosphate (FUTP), is mistakenly incorporated into RNA, disrupting RNA processing and function .

Uracil is often co-administered with this compound to enhance its efficacy by inhibiting the degradation of 5-FU, thus maintaining higher intracellular levels of the active drug .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption occurs post-oral administration, with peak plasma concentrations reached within 1 to 2 hours .

- Distribution : The volume of distribution is approximately 16 L/m², indicating extensive tissue distribution .

- Metabolism : The primary metabolic pathway involves hepatic enzymes, particularly CYP2A6, which converts this compound into 5-FU. This conversion is crucial for its antitumor activity .

- Elimination : this compound and its metabolites are primarily excreted via urine.

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in various cancer types:

Table 1: Clinical Trials Involving this compound

Case Studies

- Adjuvant Chemotherapy for Lung Cancer : A phase III trial indicated that adjuvant chemotherapy with UFT significantly improved overall survival in patients with completely resected stage I adenocarcinoma of the lung. The study enrolled 999 patients and found a statistically significant survival benefit for those receiving UFT compared to observation alone (P=0.04) .

- Combination Therapy in Colorectal Cancer : A randomized phase II trial compared UFT combined with leucovorin and oxaliplatin against UFT alone in high-risk stage II/III colorectal cancer patients. The TEGAFOX regimen showed a three-year disease-free survival rate of 84.2%, significantly higher than the 62.1% observed with UFT alone (P < 0.01) .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of action of Tegafur in cancer treatment, and how does its prodrug design enhance therapeutic efficacy?

this compound functions as a prodrug of 5-fluorouracil (5-FU), requiring enzymatic conversion (via CYP450 hydroxylation) to release 5-FU intracellularly. The active metabolite inhibits thymidylate synthase (TS), blocking 2'-deoxythymidylate (DTMP) synthesis, a critical step in DNA replication . Its prodrug design improves pharmacokinetics by reducing rapid degradation and systemic toxicity compared to direct 5-FU administration, enabling prolonged therapeutic exposure .

Q. What are the standard analytical methods for quantifying this compound and its metabolites in pharmacokinetic studies?

A validated LC-MS/MS method is recommended for simultaneous detection of this compound and 5-FU in plasma. Key parameters include:

- Chromatography : Reverse-phase C18 column with mobile phases of methanol/water (70:30 v/v) and 0.1% formic acid.

- Detection : UV at 254 nm for this compound; tandem mass spectrometry for 5-FU.

Q. How do combination therapies (e.g., S-1 regimen) enhance this compound’s clinical efficacy?

The S-1 regimen combines this compound with gimeracil (a dihydropyrimidine dehydrogenase inhibitor to prevent 5-FU degradation) and oteracil (to reduce gastrointestinal toxicity). This combination increases 5-FU bioavailability by 50% and reduces adverse events, as demonstrated in phase III trials for advanced gastric cancer (ORR: 41%, PFS: 6.5 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data, such as paradoxical tumor growth observed in S-180 mouse models treated with this compound?

In S-180 tumor-bearing mice, this compound monotherapy reduced T-lymphocyte proliferation (LYMPH: ↓35%, p<0.05) due to DNA synthesis inhibition, leading to immune suppression and accelerated tumor growth (antitumor rate: -89%). To address this:

- Experimental redesign : Use combination therapies (e.g., with immunomodulators like IL-2) to counteract lymphocyte depletion.

- Endpoint selection : Monitor immune biomarkers (e.g., IL-6, TNF-α) alongside tumor volume to assess immune-tumor dynamics .

Q. What methodological considerations are critical for optimizing this compound combination protocols in phase I clinical trials?

Key considerations include:

- Dose escalation : Start with 20–40 mg/m² this compound + 130 mg/m² oxaliplatin, adjusting based on DLTs (e.g., neutropenia, neuropathy).

- Pharmacokinetic sampling : Collect plasma at 0, 2, 4, 8, and 24 hours post-dose to model AUC and Cmax for 5-FU.

- Biomarker integration : Assess K-ras mutation status (e.g., codon 12/13 mutations) and CK20 mRNA expression to predict response heterogeneity .

Q. How do genetic polymorphisms (e.g., DPYD, TYMS) influence this compound’s therapeutic index, and how should this inform clinical trial stratification?

Polymorphisms in DPYD (e.g., DPYD2A allele) reduce 5-FU clearance, increasing toxicity risk (e.g., grade 3–4 diarrhea: 28% vs. 8% in wild-type). TYMS enhancer region (TSER) polymorphisms (e.g., 2R/3G) correlate with TS expression and resistance. Recommendations:

- Pre-screening : Use PCR-RFLP or NGS for DPYD/TYMS genotyping.

- Stratification : Allocate patients with TYMS 3G/3G to high-dose regimens (e.g., 50 mg/m² this compound) .

Q. What in vitro models best recapitulate this compound’s tumor-selective activity for mechanistic studies?

Use 3D spheroid models of colorectal cancer (e.g., HCT-116 cells) to mimic tumor microenvironment (TME) conditions. Key parameters:

- Hypoxia induction : 1% O₂ to upregulate CYP2A6, enhancing this compound-to-5-FU conversion.

- Co-culture systems : Include fibroblasts and macrophages to study immune-mediated cytotoxicity (e.g., TNF-α release) .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s antitumor efficacy across preclinical studies?

- Standardization : Use syngeneic models (e.g., CT26 murine CRC) instead of xenografts to reduce genetic variability.

- Data normalization : Express tumor volume as % change relative to baseline, adjusting for immune cell infiltration (flow cytometry).

- Meta-analysis : Pool data from ≥5 independent studies to identify covariates (e.g., dosing schedule, animal sex) influencing outcomes .

Q. What statistical approaches are recommended for analyzing this compound combination therapy trials with time-to-event endpoints?

- Survival analysis : Use Cox proportional hazards models with covariates (e.g., K-ras status, prior therapy).

- Competing risks : Apply Fine-Gray regression for trials where non-cancer mortality exceeds 10%.

- Sample size calculation : For 80% power (α=0.05), recruit ≥120 patients to detect a 3-month PFS improvement .

属性

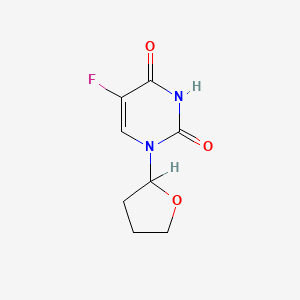

IUPAC Name |

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLQNSHRPWKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009966 | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |

| Record name | SID8139878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions. | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17902-23-7, 82294-77-7 | |

| Record name | Tegafur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tegafur [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEGAFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

339.8-343.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。